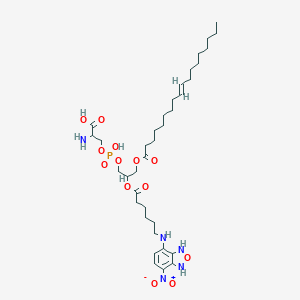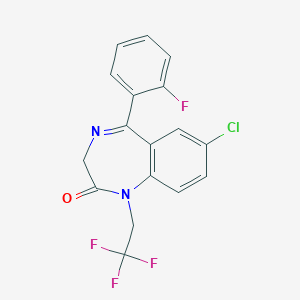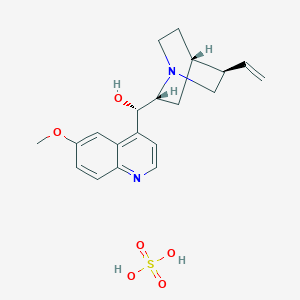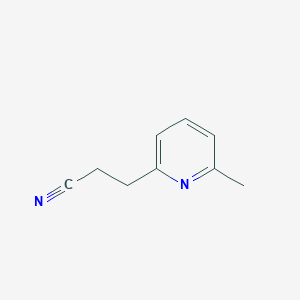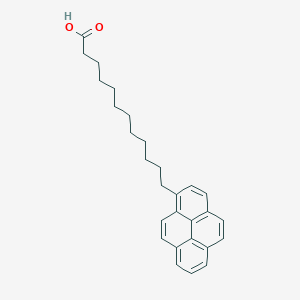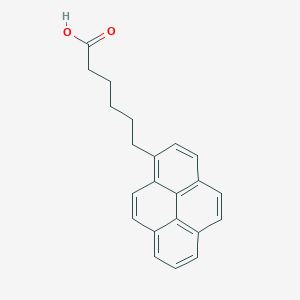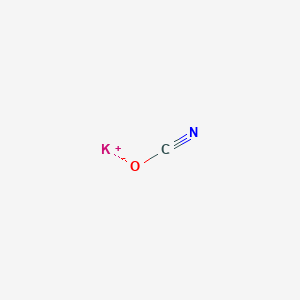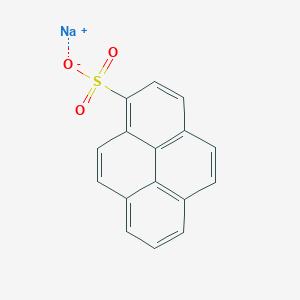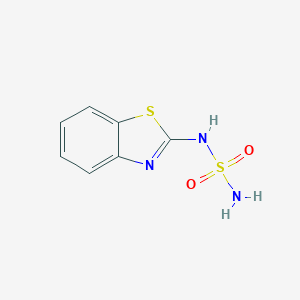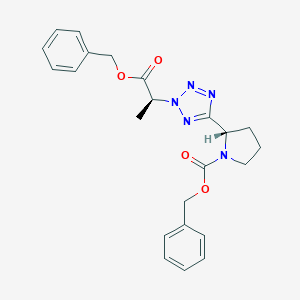
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester, also known as Z-Phe-psi(CN4)-Ala-OBzl, is a peptide that is commonly used in scientific research for its unique properties. This peptide is synthesized using a specific method that involves the use of various chemicals and techniques.
Mecanismo De Acción
The mechanism of action of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl involves the cleavage of the peptide bond by proteases. The peptide bond between the proline and alanine residues is particularly susceptible to cleavage by chymotrypsin-like proteases and the proteasome. The cleavage of the peptide bond results in the release of the benzyl ester group, which can be detected using various spectroscopic techniques.
Efectos Bioquímicos Y Fisiológicos
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit proteasome activity and induce apoptosis in cancer cells. Additionally, Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl has been shown to increase the levels of intracellular reactive oxygen species (ROS) and activate the unfolded protein response (UPR) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is its specificity for chymotrypsin-like proteases and the proteasome. This specificity allows for the selective inhibition of these proteases, which can be useful in the study of protein degradation pathways. However, one limitation of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is its susceptibility to cleavage by other proteases, which can result in false-positive results.
Direcciones Futuras
There are numerous future directions for the use of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl in scientific research. One potential direction is the development of more potent and specific protease inhibitors based on the structure of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl. Another potential direction is the use of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl in the study of protein degradation pathways in various disease states, including cancer and neurodegenerative diseases. Additionally, the use of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl in the development of novel therapeutics for these diseases is also a promising future direction.
Conclusion
In conclusion, Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is a peptide with numerous scientific research applications. Its unique properties make it a valuable tool in the study of protein degradation pathways and the regulation of protein turnover. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl have been discussed in this paper.
Métodos De Síntesis
The synthesis of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl involves the use of solid-phase peptide synthesis (SPPS) technique. This technique involves the use of a resin-bound amino acid that is coupled with another amino acid to form a peptide bond. The peptide bond formation is facilitated by the use of coupling reagents and activators. The process is repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl has numerous scientific research applications. It is commonly used as a substrate for various proteases, including chymotrypsin-like proteases and the proteasome. It is also used as a model substrate for the development of protease inhibitors. Furthermore, Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is used in the study of protein degradation pathways and the regulation of protein turnover.
Propiedades
Número CAS |
134124-09-7 |
|---|---|
Nombre del producto |
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester |
Fórmula molecular |
C23H25N5O4 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[2-[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]tetrazol-5-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H25N5O4/c1-17(22(29)31-15-18-9-4-2-5-10-18)28-25-21(24-26-28)20-13-8-14-27(20)23(30)32-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3/t17-,20-/m0/s1 |
Clave InChI |
CTOJUTZJTIAACJ-PXNSSMCTSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC1=CC=CC=C1)N2N=C(N=N2)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)N2N=C(N=N2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)N2N=C(N=N2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Sinónimos |
enzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester Z-Pro-psi(CN4)-Ala-OBz |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)
